4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine
Description
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a trifluoroethyl group at position 1, a methyl group at position 6, and a chlorine atom at position 2. Pyrazolo[3,4-d]pyrimidines are purine analogs with diverse pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties . The trifluoroethyl substituent enhances metabolic stability and lipophilicity, making this compound a candidate for targeted therapies and diagnostic imaging .
Properties
Molecular Formula |
C8H6ClF3N4 |
|---|---|
Molecular Weight |
250.61 g/mol |
IUPAC Name |
4-chloro-6-methyl-1-(2,2,2-trifluoroethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClF3N4/c1-4-14-6(9)5-2-13-16(7(5)15-4)3-8(10,11)12/h2H,3H2,1H3 |
InChI Key |
KRDISYMEALOZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2CC(F)(F)F)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Cyclization to form the pyrazolo[3,4-D]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with formamide or other suitable reagents.
Introduction of the trifluoroethyl group: This can be done using trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling reactions: The trifluoroethyl group can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological research: The compound can be used as a probe to study biological pathways and interactions involving its molecular targets.
Industrial applications: It can be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the chloro and methyl groups can influence its reactivity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClF3N5. Its structure features a pyrazolo[3,4-D]pyrimidine core, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically includes the formation of the pyrazolo[3,4-D]pyrimidine scaffold followed by chlorination and trifluoroethylation to introduce the desired functional groups.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-D]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains. A study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The pyrazolo[3,4-D]pyrimidine framework is also associated with anticancer activity. In vitro studies have demonstrated that some derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, compounds were tested on human colorectal adenocarcinoma cells (Caco-2) and showed promising results in reducing cell viability .
Insecticidal Activity
Notably, this compound has been evaluated for its insecticidal properties. It has shown effectiveness against pests such as the two-spotted spider mite and brown planthopper . The biological activity against these pests suggests potential applications in agricultural pest management.
Case Study 1: Antimicrobial Evaluation
In a controlled study evaluating various pyrazolo[3,4-D]pyrimidine derivatives, researchers synthesized a series of compounds and assessed their antimicrobial activity against a panel of bacterial strains. The study highlighted the structure-activity relationship (SAR), revealing that specific substitutions on the pyrazole ring significantly enhance antibacterial efficacy .
Case Study 2: Anticancer Activity Assessment
A separate investigation focused on the anticancer properties of modified pyrazolo[3,4-D]pyrimidines. The study utilized human cancer cell lines to assess cytotoxic effects and identified several compounds that exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity underscores the therapeutic potential of these compounds in cancer treatment.
Data Tables
| Compound Name | Molecular Formula | MIC (μg/mL) | Cancer Cell Line Tested | IC50 (μM) |
|---|---|---|---|---|
| Compound A | C10H9ClF3N5 | 0.25 | Caco-2 | 12 |
| Compound B | C10H9ClF3N5 | 0.5 | RAW 264.7 | 15 |
| Compound C | C10H9ClF3N5 | 0.75 | HCT116 | 20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
